2-Amino-1-(2-fluorophenyl)ethanol

Description

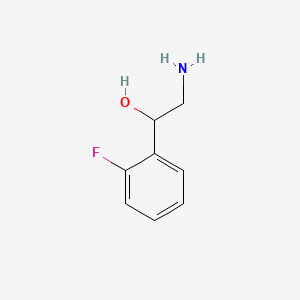

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGOFGRYDNHJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567774 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3225-74-9 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(2-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(2-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(2-fluorophenyl)ethanol is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the prevalent synthetic strategies and detailed analytical techniques for the characterization of this versatile intermediate. The focus is on providing practical, field-proven insights to enable researchers to navigate the complexities of its synthesis and ensure the quality of the final product.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a 1,2-aminoalcohol, is a key structural motif found in numerous biologically active molecules.[1] The presence of the fluorine atom on the phenyl ring can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this intermediate is of high interest in the development of drugs for a range of therapeutic areas.

The primary challenge and area of focus in the synthesis of this compound lie in controlling the stereochemistry at the two chiral centers. The enantiomeric and diastereomeric purity of this intermediate directly impacts the pharmacological profile of the resulting API. Therefore, robust and stereoselective synthetic methods are paramount.

Synthetic Pathways: A Strategic Approach

The synthesis of this compound is most commonly achieved through the reduction of the corresponding α-amino ketone, 2-amino-1-(2-fluorophenyl)ethanone. This section will delve into the synthesis of the precursor ketone and its subsequent stereoselective reduction.

Synthesis of the α-Amino Ketone Precursor: 2-Amino-1-(2-fluorophenyl)ethanone

The synthesis of the α-amino ketone precursor is a critical first step. A common route begins with the commercially available 2'-fluoroacetophenone.[2]

2.1.1. α-Bromination of 2'-Fluoroacetophenone

The initial step involves the bromination of 2'-fluoroacetophenone to yield 2-bromo-2'-fluoroacetophenone. This electrophilic substitution reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.

2.1.2. Amination of 2-Bromo-2'-fluoroacetophenone

The subsequent step is the displacement of the bromine atom with an amino group. This can be achieved by reacting 2-bromo-2'-fluoroacetophenone with a source of ammonia, such as hexamethylenetetramine followed by acidic hydrolysis (the Delepine reaction), or by direct amination with ammonia. The resulting product is 2-amino-1-(2-fluorophenyl)ethanone, often isolated as its hydrochloride salt to improve stability.

Stereoselective Reduction of 2-Amino-1-(2-fluorophenyl)ethanone

The reduction of the prochiral ketone in 2-amino-1-(2-fluorophenyl)ethanone to the corresponding alcohol is the key stereochemistry-determining step. Several methods can be employed, with catalytic asymmetric reduction being the most efficient and widely used approach in an industrial setting.[3]

2.2.1. Catalytic Asymmetric Reduction

Catalytic asymmetric reduction methods offer high enantioselectivity and are often preferred for their efficiency and scalability.[3][4] These methods typically involve the use of a chiral catalyst to facilitate the transfer of a hydride from a reducing agent to the ketone.

Common Catalytic Systems:

-

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones.[3] It utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a borane source such as borane-dimethyl sulfide complex (BMS) or catecholborane.[3][5] The choice of the specific CBS catalyst can influence the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol.

-

Transition Metal Catalysts: Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are also highly effective for the asymmetric hydrogenation of ketones.[6] These catalysts typically employ chiral phosphine ligands, such as BINAP, to create a chiral environment around the metal center, leading to high enantioselectivities.[3] Transfer hydrogenation, using isopropanol or formic acid as the hydrogen source, is a common variation of this approach.[3]

Purification and Isolation

Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and residual catalyst. The purification strategy will depend on the physical properties of the product and the impurities present.

Common Purification Techniques:

-

Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity. The choice of solvent is critical and should be optimized to maximize yield and purity.

-

Column Chromatography: For non-crystalline products or for the removal of closely related impurities, column chromatography on silica gel or another suitable stationary phase is a viable option.[7]

-

Acid-Base Extraction: The basic nature of the amino group allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then liberated by basification and extracted back into an organic solvent.

In-depth Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the aromatic protons (multiplet), the methine proton (doublet of doublets or multiplet), the methylene protons (diastereotopic, appearing as a multiplet), and the amine and hydroxyl protons (broad singlets, exchangeable with D₂O).[8] |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the aromatic carbons (some showing C-F coupling), the methine carbon, and the methylene carbon.[8] |

| ¹⁹F NMR | Confirmation of the presence and position of the fluorine atom. | A single signal in the characteristic region for an aryl fluoride. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ).[9][10] Characteristic fragmentation patterns can further confirm the structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, C-H stretching bands, and C=C stretching bands for the aromatic ring. |

Chromatographic Analysis

| Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity and enantiomeric excess (ee). | Purity: A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is typically used. Enantiomeric Excess: A chiral stationary phase (e.g., based on cellulose or amylose derivatives) is required to separate the enantiomers.[11] |

| Gas Chromatography (GC) | Purity assessment for volatile derivatives. | Derivatization of the amino and hydroxyl groups (e.g., with a silylating agent) may be necessary to improve volatility and peak shape. |

Experimental Protocols

4.3.1. General Procedure for CBS Reduction

-

To a solution of the chiral oxazaborolidine catalyst (5-10 mol%) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C is added a solution of borane-dimethyl sulfide complex (BMS, 1.0-1.5 equivalents).

-

The mixture is stirred for 15-30 minutes at 0 °C.

-

A solution of 2-amino-1-(2-fluorophenyl)ethanone in THF is added dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

The reaction is monitored by TLC or HPLC until completion.

-

The reaction is carefully quenched by the slow addition of methanol at 0 °C.

-

The solvent is removed under reduced pressure, and the residue is worked up by acid-base extraction to isolate the product.

4.3.2. HPLC Method for Enantiomeric Excess Determination

-

Column: Chiralcel OD-H or equivalent chiral column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Conclusion

The synthesis and characterization of this compound require a meticulous and well-planned approach. The choice of synthetic route, particularly the method for stereoselective reduction, is critical in achieving the desired enantiomeric purity. A comprehensive suite of analytical techniques must be employed to unequivocally confirm the structure and purity of the final product. This guide provides a solid foundation for researchers and drug development professionals to successfully navigate the synthesis and characterization of this important pharmaceutical intermediate, ensuring the quality and consistency required for downstream applications.

References

- 1. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]

- 2. nbinno.com [nbinno.com]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2'-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. chemscene.com [chemscene.com]

- 10. 2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | CID 14853201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-1-(2-fluorophenyl)ethanol in Organic Reactions

Abstract

2-Amino-1-(2-fluorophenyl)ethanol is a chiral β-amino alcohol that serves as a pivotal precursor in modern asymmetric synthesis. While not typically a direct reactant or catalyst in its base form, its primary and most significant mechanism of action is realized upon its transformation into a chiral oxazaborolidine catalyst. This guide elucidates the foundational role of this compound in the formation of these catalysts and provides a detailed exploration of their mechanism in the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. We will dissect the catalytic cycle, from catalyst formation and activation to the critical stereodetermining hydride transfer step, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's application in achieving high stereochemical control in organic synthesis.

Introduction: The Strategic Importance of a Chiral Precursor

Chiral β-amino alcohols are a privileged class of compounds in organic chemistry, frequently serving as foundational building blocks for pharmaceuticals and as versatile chiral auxiliaries.[1][2][3] this compound, a member of this class, is particularly valued not for its direct reactivity, but for its role as a precursor to one of the most reliable and widely used catalysts in asymmetric synthesis.[4][5]

Its most profound impact lies in its use to construct chiral oxazaborolidine catalysts, which are the cornerstone of the Corey-Bakshi-Shibata (CBS) reduction.[6][7][8][9] This powerful reaction facilitates the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols with exceptional levels of stereocontrol. The presence of the 2-fluoro substituent on the phenyl ring can also subtly influence the electronic properties and conformational rigidity of the resulting catalyst, fine-tuning its efficacy. Furthermore, the fluorinated amino alcohol motif is of growing interest in medicinal chemistry, where fluorine substitution is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[10][11][12] This guide will focus primarily on its central role in the CBS reduction, which constitutes its core mechanism of action in the field.

The Core Mechanism: A Precursor to Asymmetric Catalysis

The "mechanism of action" of this compound is best understood as a two-part process: first, its conversion into the active catalyst, and second, the mechanism of that catalyst in a chemical transformation.

Synthesis of the Chiral Oxazaborolidine Catalyst

The amino alcohol is the chiral scaffold upon which the catalyst is built. The reaction involves a condensation reaction with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide (BMS), to form the rigid, bicyclic oxazaborolidine structure.[8][13] This rigidity is crucial for creating a well-defined chiral environment necessary for high enantioselectivity.

Caption: Synthesis of the chiral oxazaborolidine catalyst.

The Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

Once formed, the oxazaborolidine catalyst orchestrates the highly enantioselective reduction of a prochiral ketone. The mechanism, first proposed by E.J. Corey, proceeds through a well-defined, six-membered transition state.[7][9]

Step 1: Catalyst-Borane Complex Formation: The cycle begins with the coordination of a molecule of borane (the stoichiometric reductant) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[7][8][14] This crucial step has a dual effect:

-

It activates the borane, making it a significantly more powerful hydride donor.

-

It dramatically increases the Lewis acidity of the endocyclic boron atom within the catalyst ring, preparing it to bind the ketone substrate.

Step 2: Ketone Coordination: The prochiral ketone substrate coordinates to the highly Lewis-acidic endocyclic boron. This coordination is sterically directed; the ketone binds via the oxygen lone pair that is cis to the smaller of its two substituents (Rₛ vs Rₗ), minimizing steric repulsion with the catalyst's framework.[7][9][14] This geometric arrangement is the foundation of the reaction's enantioselectivity.

Step 3: Stereodetermining Hydride Transfer: The key event is the intramolecular transfer of a hydride ion from the activated borane to the electrophilic carbonyl carbon of the coordinated ketone.[7][14] This occurs through a highly ordered, six-membered chair-like transition state. The predefined geometry of this transition state ensures the hydride attacks only one specific face of the ketone, leading to the formation of one enantiomer of the alcohol product preferentially.

Step 4: Product Release & Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane intermediate is released from the catalyst's coordination sphere. The oxazaborolidine catalyst is regenerated and is now free to begin another catalytic cycle.[7][8]

Step 5: Final Workup: The reaction is quenched, typically with an acid or methanol, to hydrolyze the alkoxyborane and liberate the final chiral secondary alcohol product.[14]

Caption: The catalytic cycle of the CBS Reduction.

Experimental Protocol: A Self-Validating System

The trustworthiness of a mechanism is validated by its consistent application in practice. The following protocol outlines a standard procedure for the CBS reduction, emphasizing the critical parameters for achieving high enantioselectivity.

Objective: Enantioselective reduction of acetophenone to (R)-1-phenylethanol.

Materials:

-

(R)-Methyl-CBS-oxazaborolidine (1 M in toluene) - derived from (R)-2-Amino-1-phenyl-1-ethanol, a close analog. The procedure is directly applicable.

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar).

Procedure:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the (R)-Methyl-CBS-oxazaborolidine solution (5.0 mmol, 5.0 mL of 1 M solution).

-

Cooling & Reagent Addition: Cool the flask to -20 °C using an appropriate cooling bath. To this solution, slowly add the borane-dimethyl sulfide complex (5.0 mmol, 0.5 mL) dropwise via syringe. Stir for 10 minutes to allow for the formation of the catalyst-borane complex.

-

Substrate Addition: In a separate dry flask, prepare a solution of acetophenone (50 mmol, 5.8 mL) in 50 mL of anhydrous THF. Add this solution dropwise to the cold catalyst mixture over a period of 30 minutes, ensuring the internal temperature does not rise above -15 °C.

-

Reaction & Monitoring: After the addition is complete, allow the reaction to stir at -20 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol (20 mL) at -20 °C to decompose any excess borane. (Caution: Hydrogen gas evolution).

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (50 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. The enantiomeric excess (% ee) of the (R)-1-phenylethanol product is determined using chiral HPLC or chiral GC analysis.

Causality Behind Choices:

-

Anhydrous Conditions: Water can react with borane and the catalyst, significantly reducing enantioselectivity.[7][9]

-

Low Temperature: Lower temperatures (-20 °C to -40 °C) are critical for maximizing the energy difference between the diastereomeric transition states, which directly translates to higher enantiomeric excess.[9]

-

Slow Addition: Slow addition of the ketone prevents an uncontrolled exothermic reaction and ensures the catalytic pathway dominates over the non-selective background reduction by borane alone.

Data Presentation: Performance and Reliability

The catalyst derived from this compound and its analogs demonstrate broad applicability and high efficiency. The following table summarizes representative results for the CBS reduction of various ketones.

| Substrate (Ketone) | Catalyst System | Temp (°C) | Yield (%) | % ee | Reference |

| Acetophenone | (S)-Me-CBS / BH₃·SMe₂ | -20 | >95 | 97 (R) | [8] |

| 1-Tetralone | (S)-Me-CBS / BH₃·SMe₂ | RT | 95 | 95 (S) | [6] |

| Propiophenone | (S)-Bu-CBS / BH₃·THF | -40 | 98 | 98 (R) | [7] |

| α-Chloroacetophenone | (S)-Me-CBS / BH₃·SMe₂ | -78 | 90 | 96 (R) | [15] |

Note: Data is representative of the CBS reduction methodology. Me-CBS and Bu-CBS refer to catalysts with methyl or butyl groups on the boron atom, respectively.

Broader Context: Chiral Auxiliary and Building Block Applications

Beyond its role as a catalyst precursor, this compound embodies the principles of a chiral auxiliary and a chiral building block.

-

As a Chiral Building Block: The amino alcohol can be incorporated as a permanent structural feature into a larger target molecule. This is particularly relevant in drug development, where the 1,2-amino alcohol motif is a common pharmacophore.[5] The fluorine atom can enhance metabolic stability, improve binding affinity, or alter lipophilicity, making it a valuable component for medicinal chemists.[10][11]

Conclusion

The primary mechanism of action for this compound in organic reactions is indirect yet powerful. It serves as an essential and highly effective chiral precursor for the synthesis of oxazaborolidine catalysts. These catalysts, in turn, execute the Corey-Bakshi-Shibata reduction with remarkable precision, providing a reliable and scalable method for producing enantiomerically pure secondary alcohols. The well-understood mechanism, proceeding through a rigid, sterically controlled transition state, allows for predictable stereochemical outcomes across a broad range of substrates. This foundational role in asymmetric catalysis, coupled with its potential as a chiral building block in pharmaceutical design, solidifies this compound as a compound of significant strategic importance in modern organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. (R)-2-Amino-2-(2-fluorophenyl)ethanol [myskinrecipes.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. insuf.org [insuf.org]

- 14. youtube.com [youtube.com]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

A Comprehensive Spectroscopic and Analytical Guide to 2-Amino-1-(2-fluorophenyl)ethanol

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-Amino-1-(2-fluorophenyl)ethanol (CAS No. 3225-74-9).[1][2] It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this important synthetic intermediate. The data and interpretations presented herein are foundational for ensuring compound identity, purity, and quality in research and manufacturing settings.

With a molecular formula of C₈H₁₀FNO and a molecular weight of 155.17 g/mol , this compound's structure presents key features amenable to spectroscopic analysis, including a substituted aromatic ring, a chiral center, and primary amine and alcohol functional groups.[1][3] The strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy allows for a full and unambiguous structural elucidation.

Molecular Structure and Spectroscopic Correlation

A logical workflow is essential for the efficient and accurate characterization of a molecule. The process begins with determining the molecular mass, proceeds to identify the functional groups present, and concludes with a detailed mapping of the carbon-hydrogen framework.

Caption: Logical workflow for spectroscopic analysis.

The structure of this compound is systematically numbered to facilitate the assignment of spectroscopic signals discussed in the following sections.

Caption: Structure of this compound with numbering.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural information through fragmentation analysis. For this compound, a high-resolution mass spectrum (HRMS) would confirm the molecular formula C₈H₁₀FNO.

Expected Fragmentation: The most common fragmentation pathway for amino alcohols is the cleavage of the C-C bond alpha to both the nitrogen and oxygen atoms (the C1-C2 bond). This is driven by the stabilization of the resulting positive charge by the heteroatoms.

-

Parent Ion (M+) : m/z = 155.17

-

Key Fragment 1 : Cleavage of the C1-C2 bond can yield the [C₇H₆FO]⁺ fragment (2-fluorobenzoyl cation) at m/z = 125.

-

Key Fragment 2 : Alternatively, cleavage can produce the [CH₄N]⁺ fragment (aminomethyl cation) at m/z = 30.

Caption: Expected ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. The spectrum of this compound will be characterized by distinct absorption bands corresponding to the O-H, N-H, C-H, and C-F bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |

| 3500-3200 | O-H Stretch | Alcohol | Strong, Broad |

| 3400-3250 | N-H Stretch | Primary Amine | Medium, Two Bands (sym/asym) |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (CH, CH₂) | Medium |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1260-1050 | C-O Stretch | Alcohol | Strong |

| ~1230 | C-F Stretch | Aryl Fluoride | Strong |

Causality: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[4] Primary amines typically show two N-H stretching bands, corresponding to symmetric and asymmetric vibrations. The C-F stretch is a strong, characteristic absorption in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of each atom. Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. The following are predicted and representative data based on known chemical shift principles.

¹H NMR (Proton NMR)

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Aromatic (4H) | 7.0 - 7.6 | Multiplet (m) | 4H | - | Protons on the fluorophenyl ring, complex splitting due to H-H and H-F coupling. |

| CH-OH (H-1) | ~4.9 | Doublet of Doublets (dd) | 1H | ~4, ~8 | Benzylic proton, deshielded by both the aromatic ring and the hydroxyl group. Coupled to the two diastereotopic H-2 protons. |

| CH₂-NH₂ (H-2) | ~3.0 - 3.2 | Multiplet (m) | 2H | - | Diastereotopic protons adjacent to the chiral center, complex splitting due to coupling with H-1. |

| OH (1H) | Variable | Singlet (s, broad) | 1H | - | Chemical shift is concentration and temperature dependent; exchanges with D₂O. |

| NH₂ (2H) | Variable | Singlet (s, broad) | 2H | - | Chemical shift is concentration and temperature dependent; exchanges with D₂O. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum indicates the number of unique carbon environments. The presence of fluorine will induce C-F coupling, which can be observed as doublets.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |

| C-F | ~160 | ¹JCF ≈ 245 | Carbon directly attached to fluorine, shows a large one-bond coupling constant and is significantly downfield. |

| C-CH(OH) | ~130 | ²JCF ≈ 22 | Ipso-carbon, shielded relative to other aromatic carbons but coupled to fluorine. |

| Aromatic CH | 115 - 130 | JCF ≈ 3-9 | Aromatic carbons show coupling to fluorine over multiple bonds. |

| C¹H-OH | ~70 | ³JCF ≈ 3 | Carbon bearing the hydroxyl group, deshielded by oxygen. |

| C²H₂-NH₂ | ~48 | ⁴JCF ≈ 1 | Carbon bearing the amino group. |

¹⁹F NMR (Fluorine NMR)

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. For this compound, a single resonance is expected, which will be coupled to the nearby aromatic protons. The chemical shift is referenced to a standard like CFCl₃.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C Acquisition: Use a proton-decoupled pulse sequence. A spectral width of ~220 ppm and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

-

Calibration: Prior to analysis, calibrate the instrument using a known standard to ensure high mass accuracy (<5 ppm).

-

Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion [M+H]⁺ and use software to generate a predicted molecular formula that matches the observed mass and isotopic pattern.

References

"2-Amino-1-(2-fluorophenyl)ethanol" CAS number 451-43-4 properties

An In-depth Technical Guide to 2-Amino-1-(2-fluorophenyl)ethanol (CAS No. 451-43-4)

Introduction: A Versatile Fluorinated Building Block

This compound is a fluorinated amino alcohol that serves as a crucial chiral building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of fluorine atoms and stereochemically-defined centers is a key strategy for optimizing biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] The presence of three key structural features—a phenyl ring, a fluorine substituent at the ortho position, and a 1,2-amino alcohol moiety—confers a unique combination of reactivity and physicochemical properties.

The fluorine atom can significantly alter a molecule's pKa, lipophilicity, and conformation, often leading to enhanced binding affinity with biological targets and resistance to metabolic degradation.[3] Simultaneously, the chiral amino alcohol backbone is a prevalent scaffold in a wide array of biologically active compounds, including central nervous system agents and enzyme inhibitors.[2] This guide provides an in-depth overview of the core properties, synthesis, analysis, and handling of this compound for professionals in research and drug development. While the user-provided CAS number is 451-43-4, it is important to note that the widely recognized and indexed CAS number for this compound is 3225-74-9 , which will be used as the primary identifier in this document.[4][5][6]

Part 1: Core Physicochemical and Chemical Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3225-74-9 | [7][8][9][10] |

| Molecular Formula | C₈H₁₀FNO | [1][10][11] |

| Molecular Weight | 155.17 g/mol | [5][10][11] |

| IUPAC Name | This compound | [5] |

| Appearance | Colorless or light yellow liquid/solid | [1] |

| Melting Point | 45-49 °C | [1] |

| Boiling Point | ~287.4 °C at 760 mmHg | [11] |

| Density | ~1.2 g/cm³ | [11] |

| Solubility | Soluble in water | [1] |

| XLogP3 | 0.51 | [11] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [10] |

Part 2: Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the reduction of the corresponding α-amino ketone precursor, 2-amino-1-(2-fluorophenyl)ethan-1-one. This transformation is a cornerstone reaction in organic synthesis, converting a carbonyl group to a hydroxyl group to furnish the desired amino alcohol.

General Synthesis Pathway

The most direct laboratory-scale synthesis involves the chemical reduction of the ketone functionality. This approach is favored for its high efficiency and the ready availability of suitable reducing agents.

References

- 1. chembk.com [chembk.com]

- 2. (R)-2-Amino-2-(2-fluorophenyl)ethanol [myskinrecipes.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. This compound, CasNo.3225-74-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. 2-AMINO-1-(2-FLUORO-PHENYL)-ETHANOL | 3225-74-9 [chemicalbook.com]

- 8. 2-AMINO-1-(2-FLUORO-PHENYL)-ETHANOL CAS#: 3225-74-9 [amp.chemicalbook.com]

- 9. 2abiotech.net [2abiotech.net]

- 10. chemscene.com [chemscene.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Discovery and History of Fluorinated Amino Alcohols

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the various classes of organofluorine compounds, fluorinated amino alcohols represent a privileged scaffold, prized for their ability to mimic transition states of enzymatic reactions and to impart enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated amino alcohols. It traces the evolution of synthetic strategies from early, challenging procedures to the sophisticated, stereocontrolled methodologies available today. We will delve into the causality behind key experimental choices, present detailed protocols for seminal synthetic transformations, and explore the expanding applications of these compounds in drug discovery, particularly as potent enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical class of molecules.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The story of fluorinated amino alcohols is inextricably linked to the broader appreciation of fluorine in drug design. Organofluorine chemistry, which began in the 19th century, has grown to the point where today, approximately 20% of all pharmaceuticals contain fluorine.[1][2] The first commercial fluorinated drug, the synthetic corticosteroid fludrocortisone, was introduced in 1954, marking a pivotal moment in pharmaceutical history.[1][3]

The utility of fluorine stems from its unique properties:

-

High Electronegativity: As the most electronegative element, fluorine can create strong bond dipoles, influencing molecular conformation, pKa, and binding interactions.[4]

-

Small van der Waals Radius: Similar in size to hydrogen, fluorine can often replace it without significant steric penalty, acting as a "super-hydrogen."[1]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing a drug's half-life.[1]

-

Modulation of Lipophilicity: The introduction of fluorine, particularly a trifluoromethyl (CF₃) group, can significantly increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[5]

The amino alcohol motif itself is a common feature in many biologically active natural products and pharmaceuticals.[6] The combination of this scaffold with fluorine, particularly the electron-withdrawing trifluoromethyl group, creates a powerful synergy, leading to compounds with unique and often enhanced biological activities.

Early Discoveries and Synthetic Challenges

The initial synthesis of fluorinated amino alcohols was not a straightforward endeavor. Early organofluorine chemistry was hampered by the lack of selective and mild fluorinating reagents. The development of methods to introduce the trifluoromethyl group was a significant breakthrough that paved the way for the creation of α-trifluoromethyl-β-amino alcohols.

One of the foundational approaches involves the reduction of α-aminoalkyl trifluoromethyl ketones.[6] These ketones could be prepared via methods like the Dakin-West reaction, which converts an α-amino acid derivative into the corresponding ketone using trifluoroacetic anhydride (TFAA).[6] However, these early methods often required harsh conditions and lacked stereocontrol, a critical aspect for biological applications where a specific stereoisomer is typically responsible for the desired activity.

Another early strategy was the Henry reaction, an aldol-type addition of a nitroalkane to a carbonyl compound.[6] Using trifluoromethyl ketones or fluoral as the carbonyl partner, β-nitro alcohols could be formed, which then serve as precursors to β-amino alcohols upon reduction of the nitro group.[6]

These pioneering efforts, while foundational, highlighted the critical need for more efficient and, crucially, stereoselective synthetic routes.

The Evolution of Synthetic Strategies: A Methodological Deep Dive

The modern era of fluorinated amino alcohol synthesis is characterized by the development of powerful reagents and catalytic asymmetric methods that provide precise control over stereochemistry.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

A paradigm shift in the synthesis of trifluoromethylated alcohols occurred with the popularization of (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[7] This nucleophilic trifluoromethylating agent allows for the direct and efficient addition of a CF₃ group to aldehydes and ketones under mild conditions, typically initiated by a fluoride source like tetrabutylammonium fluoride (TBAF).[6][7]

The general mechanism involves the activation of the silicon-carbon bond by a nucleophilic catalyst (e.g., F⁻), which generates a transient, highly reactive trifluoromethyl anion equivalent that attacks the carbonyl carbon.

Caption: Generalized mechanism of nucleophilic trifluoromethylation using TMSCF₃.

This method is particularly powerful when applied to α-amino aldehydes, providing a direct route to the desired β-amino-α-trifluoromethyl alcohol scaffold.[6] The stereochemical outcome can often be controlled by the existing stereocenter in the amino aldehyde (substrate control) or by using chiral catalysts.

Field-Proven Protocol: Synthesis of an α-Trifluoromethyl-β-Amino Alcohol via Nucleophilic Trifluoromethylation [7][8]

This protocol describes a general procedure for the trifluoromethylation of a protected α-amino aldehyde.

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the N-protected α-amino aldehyde (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are critical as TMSCF₃ and the intermediate anionic species are sensitive to moisture. The inert atmosphere prevents side reactions with oxygen.

-

-

Reagent Addition: Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv) to the solution via syringe.

-

Initiation: Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, 0.1 equiv, as a 1M solution in THF) or cesium fluoride (CsF), dropwise.

-

Causality: The fluoride source acts as a catalyst to activate the TMSCF₃, generating the nucleophilic trifluoromethylating species.

-

-

Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench and Workup: Upon completion, carefully quench the reaction at 0 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality: The NH₄Cl quench protonates the intermediate alkoxide and neutralizes any remaining reactive species.

-

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated amino alcohol.

Catalytic Asymmetric Synthesis

Achieving high enantioselectivity is paramount for drug development. The field has seen tremendous progress in developing catalytic asymmetric methods for synthesizing chiral fluorinated amino alcohols.[9][10]

One powerful strategy is the proline-catalyzed cross-Mannich reaction.[11] This organocatalytic approach involves the reaction of a fluorinated aldimine with an aliphatic aldehyde. The chiral proline catalyst creates a chiral enamine intermediate from the aldehyde, which then attacks the imine in a highly stereocontrolled fashion. The resulting β-amino aldehyde can be readily reduced to the desired γ-fluorinated β-amino alcohol.[11]

Caption: Workflow for proline-catalyzed synthesis of fluorinated amino alcohols.

Another key approach is the catalytic enantioselective desymmetrization of meso-aziridines or meso-epoxides, which provides atom-economical routes to these valuable building blocks.[9][12]

Applications in Drug Discovery: The Power of Inhibition

Fluorinated amino alcohols and their derivatives, particularly the corresponding trifluoromethyl ketones, are exceptionally potent inhibitors of various protease enzymes.[13][14] Proteases are critical targets in numerous diseases, including viral infections (e.g., HIV, Hepatitis C), cancer, and inflammatory disorders.

The inhibitory power of these compounds stems from their ability to act as transition-state analogues. The electron-withdrawing trifluoromethyl group polarizes the adjacent carbonyl (in the ketone form) or carbinol (in the alcohol form), making it highly electrophilic. This electrophilic carbon is readily attacked by a nucleophilic residue (e.g., the hydroxyl of serine or the thiol of cysteine) in the enzyme's active site, forming a stable, covalent hemiacetal or hemiketal adduct. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, effectively "trapping" and inactivating the enzyme.[5]

Caption: Mechanism of protease inhibition by a trifluoromethyl ketone.

This mechanism has been successfully exploited in the development of numerous drugs. For instance, the strategic fluorination of Hepatitis C virus (HCV) NS3/4A protease inhibitors was shown to be a critical factor in overcoming drug resistance.[15] Structural studies revealed that fluorinated inhibitors could adopt alternative binding conformations, allowing them to adapt to mutations in the enzyme's active site.[15]

Table 1: Examples of Bioactive Fluorinated Amino Alcohols & Derivatives

| Compound Class | Target Enzyme | Therapeutic Area | Key Feature | Reference |

| α-Trifluoromethyl-α-amino-β-sulfone hydroxamates | Matrix Metalloproteinases (MMPs) | Cancer, Arthritis | CF₃ group enhances inhibitory potency | [5] |

| Trifluoro-3-aminopropan-2-ols | Cholesteryl Ester Transfer Protein (CETP) | Cardiovascular Disease | Potent and reversible inhibition | [6] |

| Fluorinated Peptidomimetics | Various Proteases (e.g., Trypsin) | Antimicrobials | Increased resistance to proteolysis | [16] |

| β,β,β-trifluoroalanine derivatives | PLP-dependent enzymes | Various | Suicide substrate mechanism | [5] |

Future Directions and Outlook

The discovery and development of fluorinated amino alcohols have significantly advanced the field of medicinal chemistry. While tremendous progress has been made in their synthesis, the demand for even more efficient, scalable, and environmentally benign methods continues to drive innovation. Future research will likely focus on:

-

Late-Stage Fluorination: Developing methods to introduce fluorine or fluorinated groups into complex molecules at a late stage of the synthesis, allowing for rapid generation of diverse compound libraries.[17]

-

Novel Catalytic Systems: Exploring new transition-metal and organocatalytic systems to access novel stereoisomers and more complex fluorinated scaffolds.

-

Biocatalysis: Harnessing enzymes to perform highly selective fluorination and C-C bond-forming reactions under mild, aqueous conditions.

-

Expanded Applications: Moving beyond protease inhibition to explore the utility of fluorinated amino alcohols as modulators of other protein-protein interactions and as chiral ligands in asymmetric catalysis.

The rich history and continued evolution of fluorinated amino alcohol chemistry ensure that this remarkable class of compounds will remain at the forefront of drug discovery and chemical biology for the foreseeable future.

References

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to 2-Amino-1-(2-fluorophenyl)ethanol: A Core Chiral Building Block

Abstract

Enantiomerically pure vicinal amino alcohols are foundational scaffolds in modern medicinal chemistry, with their inherent chirality profoundly influencing pharmacological activity. Among these, 2-Amino-1-(2-fluorophenyl)ethanol stands out as a versatile and highly valuable chiral building block. The strategic placement of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable electronic interactions, making this moiety a desirable feature in drug design.[1] This technical guide provides an in-depth exploration of this compound, covering its synthesis, key physicochemical properties, and diverse applications. We will delve into field-proven methodologies for its enantioselective preparation and showcase its utility as a precursor for complex, biologically active molecules, offering researchers and drug development professionals a comprehensive resource for leveraging this critical chiral synthon.

Introduction: The Strategic Importance of Chiral Fluoro-Amino Alcohols

The synthesis of single-enantiomer drugs is a cornerstone of the pharmaceutical industry. The stereochemical configuration of a molecule can dictate its efficacy, safety, and metabolic profile. Chiral auxiliaries and building blocks are the essential tools that enable chemists to control stereochemistry during a synthesis, ensuring the production of the desired enantiomer.[2][3][4]

This compound belongs to the class of β-amino alcohols, a structural motif present in numerous pharmaceuticals.[5][6] Its utility is amplified by the ortho-fluorine substituent, which can modulate pKa, improve membrane permeability, and block metabolic oxidation sites. This guide aims to provide a practical, scientifically grounded overview of this building block for professionals engaged in synthetic and medicinal chemistry.

Physicochemical & Safety Profile

A thorough understanding of a building block's properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3225-74-9 | [7][8][9] |

| Molecular Formula | C₈H₁₀FNO | [7][8][9] |

| Molecular Weight | 155.17 g/mol | [7][8][9] |

| Boiling Point | 287.4 ± 25.0 °C at 760 mmHg | [8] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| Polar Surface Area (PSA) | 46.25 Ų | [9] |

| logP | 0.8178 | [9] |

Safety and Handling: this compound is considered hazardous and requires careful handling in a well-ventilated area, such as a chemical fume hood.[8][10][11] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][8][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.[5][7][11]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11] If inhaled, move to fresh air.[10][11]

Enantioselective Synthesis Strategies

The primary challenge and area of interest for this molecule is the establishment of its stereocenter. Two principal strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

Asymmetric reduction of the corresponding prochiral ketone, 2-amino-2'-fluoroacetophenone, is the most elegant and widely adopted method for generating enantiopure this compound. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for this transformation.[12][13][14][15]

Causality of the Method: The CBS reduction utilizes a chiral oxazaborolidine catalyst, which complexes with a stoichiometric borane reagent (e.g., BH₃·THF or BH₃·SMe₂).[13][14] This catalyst-borane complex then coordinates to the ketone substrate. The genius of this system lies in the pre-organization of the ketone and the hydride source. The chiral environment of the catalyst forces the ketone to bind in a sterically favored orientation, exposing one of its two prochiral faces to the borane.[12][13][14] The hydride is then delivered intramolecularly via a stable, six-membered ring transition state, ensuring high enantioselectivity.[12][13][14][15] The choice of the (R)- or (S)-catalyst directly determines whether the (R)- or (S)-alcohol is formed, providing access to either enantiomer with high fidelity.

Caption: The Corey-Bakshi-Shibata (CBS) reduction pathway.

Protocol 1: Asymmetric Synthesis via CBS Reduction

-

System Validation: This protocol is self-validating through in-process controls (TLC) and final product analysis (chiral HPLC, polarimetry) to confirm conversion and enantiomeric excess (e.e.).

-

Materials: (S)-Me-CBS catalyst, Borane-dimethyl sulfide complex (BH₃·SMe₂), 2-Amino-2'-fluoroacetophenone hydrochloride, Anhydrous Tetrahydrofuran (THF), Methanol (MeOH), 2N Hydrochloric Acid (HCl).

-

Procedure:

-

Setup: Under a nitrogen atmosphere, charge a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 2-Amino-2'-fluoroacetophenone hydrochloride and anhydrous THF.

-

Neutralization: Cool the suspension to 0 °C and add triethylamine (1.1 eq) dropwise to neutralize the HCl salt, forming the free base in situ. Stir for 30 minutes.

-

Catalyst Addition: To a separate flask under nitrogen, add (S)-Me-CBS catalyst (0.1 eq) in anhydrous THF.

-

Borane Addition: Cool the catalyst solution to 0 °C and slowly add BH₃·SMe₂ (1.0 M in THF, 0.6 eq) via syringe. Stir for 15 minutes to allow for complex formation.

-

Reduction: Transfer the activated catalyst-borane solution to the dropping funnel and add it dropwise to the ketone solution at 0 °C over 1 hour, maintaining the internal temperature below 5 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

-

Quenching: Slowly and carefully quench the reaction at 0 °C by the dropwise addition of methanol.

-

Workup: Add 2N HCl and stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by column chromatography or recrystallization. Determine the enantiomeric excess by chiral HPLC analysis. The (R)-alcohol is expected.

-

Chiral Resolution

An alternative, classical approach is the resolution of a racemic mixture of this compound. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid.

Causality of the Method: The basic amino group of the racemic amino alcohol reacts with a chiral acid to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to yield the enantiomerically enriched amino alcohol.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Applications in Asymmetric Synthesis

The true value of this compound lies in its application as a versatile starting material for more complex chiral molecules.[5]

Precursor to Chiral Ligands and Catalysts

The amino and alcohol functional groups provide two convenient handles for chemical modification. This allows for its incorporation into chiral ligands for transition metal catalysis or as a backbone for organocatalysts. For example, it can be N-alkylated or acylated and the hydroxyl group can be etherified or esterified to create a library of derivatives for catalyst screening.[16]

Use as a Chiral Auxiliary

A chiral auxiliary is a temporary component of a molecule that directs the stereoselectivity of a reaction at a different site.[3] While less common for this specific molecule compared to classics like Evans oxazolidinones or pseudoephedrine,[17][18] the principles apply. The this compound can be temporarily attached to a prochiral substrate (e.g., forming an amide or ester). The inherent chirality of the amino alcohol then shields one face of the molecule, forcing an incoming reagent to attack from the less hindered side. After the stereocenter is set, the auxiliary is cleaved and can be recovered.[3]

Synthesis of Pharmaceutical Intermediates

This building block is a key intermediate in the synthesis of various biologically active compounds. Enantiopure 1,2-amino alcohols are critical precursors for pharmaceuticals, agrochemicals, and fine chemicals.[19][20][21] Its structure is particularly relevant for compounds targeting the central nervous system and for enzyme inhibitors where precise stereochemistry is vital for activity.[5]

Conclusion and Future Outlook

This compound is a high-value, strategic building block for asymmetric synthesis. Its robust and scalable preparation via methods like the CBS reduction makes it readily accessible in high enantiopurity. Its functional handles and inherent chirality, combined with the beneficial electronic properties of the fluorine atom, ensure its continued relevance in the discovery and development of new chiral drugs and fine chemicals. As synthetic methodologies advance, particularly in biocatalysis and flow chemistry, we can expect even more efficient and sustainable routes to this and related chiral amino alcohols, further empowering the field of medicinal chemistry.[6][19][22]

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Auxiliaries [sigmaaldrich.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-2-Amino-2-(2-fluorophenyl)ethanol [myskinrecipes.com]

- 6. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. chemscene.com [chemscene.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of ortho-fluorinated phenyl amino alcohols

An In-Depth Technical Guide to the Potential Applications of Ortho-Fluorinated Phenyl Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide focuses on a specific, yet highly influential structural motif: ortho-fluorinated phenyl amino alcohols. The placement of a fluorine atom at the ortho position of the phenyl ring in this versatile scaffold induces profound and often unique effects on molecular conformation, basicity, and biological activity. This document provides an in-depth exploration of the synthesis, unique stereoelectronic properties, and diverse applications of these compounds in medicinal chemistry and asymmetric catalysis, offering field-proven insights for researchers and drug development professionals.

The Strategic Advantage of Ortho-Fluorination in Phenyl Amino Alcohols

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow it to significantly alter a molecule's profile.[1][2] While fluorination at any position on an aromatic ring can be impactful, ortho-fluorination in the context of a phenyl amino alcohol scaffold presents a unique set of opportunities and challenges.

The proximity of the ortho-fluorine to the amino alcohol side chain can lead to:

-

Conformational Restriction: Through-space interactions, such as intramolecular hydrogen bonding between the fluorine and the hydroxyl or amino group, can lock the side chain into a preferred conformation. This pre-organization can be highly beneficial for binding to specific biological targets.

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the vicinal amino group, which can be crucial for improving oral bioavailability and reducing off-target effects, particularly those associated with hERG channel interactions.

-

Altered Metabolic Stability: The C-F bond is exceptionally stable to metabolic degradation. Placing a fluorine atom at the ortho position can shield the aromatic ring and the benzylic position from oxidative metabolism by cytochrome P450 enzymes.

-

Fine-Tuning of Receptor Interactions: The ortho-fluorine can engage in unique interactions with protein targets, such as orthogonal multipolar C-F···C=O interactions or serving as a weak hydrogen bond acceptor, leading to altered potency and selectivity.

This guide will delve into these aspects, providing a comprehensive overview of the current understanding and future potential of this intriguing class of molecules.

Synthetic Strategies for Accessing Chiral Ortho-Fluorinated Phenyl Amino Alcohols

The enantioselective synthesis of ortho-fluorinated phenyl amino alcohols is a key challenge that has been addressed through several innovative strategies. The primary goal is to control the stereochemistry of the two adjacent chiral centers bearing the hydroxyl and amino groups.

From Chiral Ortho-Fluorinated Phenylalanine Precursors

A common and effective approach involves the synthesis of ortho-fluorinated phenylalanine derivatives, followed by the reduction of the carboxylic acid to the corresponding amino alcohol (phenylalaninol).

Workflow: Phenylalanine to Phenylalaninol

Caption: Synthesis of ortho-fluorophenylalaninol from a phenylalanine precursor.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-3-(2-fluorophenyl)propanoic acid via Chiral Ni(II) Complex [3]

-

Complex Formation: A chiral Ni(II) complex of a Schiff base derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone and glycine is prepared.

-

Alkylation: The complex is deprotonated with a strong base (e.g., NaH) and then alkylated with 2-fluorobenzyl bromide in DMF at 0 °C to room temperature. This step proceeds with high diastereoselectivity, directed by the chiral ligand.

-

Hydrolysis: The resulting alkylated Ni(II) complex is hydrolyzed under acidic conditions (e.g., 3M HCl in DME at 60 °C) to release the crude ortho-fluorophenylalanine.

-

Purification and Protection: The amino acid is purified and can be protected (e.g., with an Fmoc group) for further use or directly reduced.

This method allows for the synthesis of the amino acid precursor in high enantiomeric excess. The subsequent reduction of the carboxylic acid to the primary alcohol is a standard procedure, often employing reagents like lithium aluminum hydride or borane complexes.

Asymmetric Reduction of Ortho-Fluorinated α-Amino Ketones

Another powerful strategy is the asymmetric reduction of an α-amino ketone precursor. This approach allows for the stereoselective formation of the hydroxyl group.

Workflow: Ketone Reduction

Caption: Asymmetric synthesis via reduction of an α-amino ketone.

This methodology is particularly useful for synthesizing ephedrine-like structures. The synthesis of fluorinated cathinones, which are β-ketoamines, and their subsequent reduction provides a viable route to these amino alcohols.[4]

Medicinal Chemistry Applications: The Case of Fluorinated Norepinephrines

The profound impact of ortho-fluorination is vividly illustrated by the pharmacological profiles of fluorinated norepinephrine analogues. Norepinephrine (NE) is a crucial neurotransmitter that interacts with both α- and β-adrenergic receptors. The position of a single fluorine atom on the phenyl ring dramatically alters its receptor selectivity and agonist activity.[5][6]

Table 1: Adrenergic Receptor Activity of Fluorinated Norepinephrine Analogues

| Compound | Position of Fluorine | α-Adrenergic Activity | β-Adrenergic Activity | Predominant Agonist Type |

| Norepinephrine | - | +++ | +++ | Mixed α/β |

| 2-Fluoro-NE | ortho | + | +++ | β-selective |

| 5-Fluoro-NE | meta | +++ | ++++ | Mixed α/β (potent) |

| 6-Fluoro-NE | ortho | +++ | + | α-selective |

Data compiled from references[5][6][7]. Activity is represented qualitatively.

2-Fluoronorepinephrine: A Selective β-Adrenergic Agonist

The introduction of a fluorine atom at the 2-position (ortho to the side chain) results in a compound that is a nearly pure β-adrenergic agonist with very little activity at α-receptors.[6] This remarkable shift in selectivity is attributed to a conformational change induced by the ortho-fluorine. It is hypothesized that an intramolecular hydrogen bond between the ortho-fluorine and the benzylic hydroxyl group or a repulsive steric/electrostatic interaction alters the orientation of the catechol ring relative to the side chain, favoring a conformation that is optimal for binding to the β-receptor but not the α-receptor.

6-Fluoronorepinephrine: A Selective α-Adrenergic Agonist

In stark contrast, placing the fluorine at the 6-position (also ortho to the side chain) yields an α-adrenergic agonist with virtually no β-agonist activity.[5] 6-Fluoronorepinephrine (6-FNE) is a selective full agonist for α-adrenergic receptors and has been a valuable tool in pharmacological research.[8] This dramatic switch in selectivity underscores the subtle yet powerful influence of the local electronic and steric environment created by the ortho-fluorine on receptor recognition.

Signaling Pathway Modulation

Caption: Differential signaling of ortho-fluorinated norepinephrine analogues.

These case studies exemplify how ortho-fluorination can be a powerful strategy in drug design to achieve receptor subtype selectivity, a critical factor in developing safer and more effective therapeutics.

Applications in Asymmetric Catalysis

Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, finding widespread use in reactions such as the addition of organozinc reagents to aldehydes, transfer hydrogenations, and aldol reactions.[9][10] The introduction of an ortho-fluorine atom onto the phenyl ring of these ligands can significantly influence their catalytic performance.

The electron-withdrawing nature of the ortho-fluorine can:

-

Modify the Lewis Acidity of the Metal Center: By altering the electron density on the coordinating nitrogen and oxygen atoms, the ortho-fluorine can tune the reactivity of the metal catalyst.

-

Influence the Chiral Pocket: The steric bulk and electrostatic properties of the fluorine atom can modify the shape and electronic environment of the catalyst's chiral pocket, leading to enhanced enantioselectivity.

-

Promote Favorable Non-Covalent Interactions: The fluorine atom can participate in non-covalent interactions with the substrate in the transition state, further stabilizing the desired pathway.

While the systematic exploration of ortho-fluorinated phenyl amino alcohols as ligands is an emerging area, the principles are well-established. For instance, chiral amino alcohols are highly effective catalysts for the enantioselective addition of diethylzinc to aldehydes.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde [11]

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral amino alcohol ligand (e.g., an ortho-fluorinated derivative of N-methylephedrine) is dissolved in an anhydrous solvent like toluene.

-

Reaction Initiation: Diethylzinc (as a solution in hexanes) is added to the ligand solution and stirred for a period to allow for the formation of the chiral zinc-alkoxide complex.

-

Substrate Addition: Benzaldehyde is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

Workup and Analysis: After the reaction is complete, it is quenched with a protic source (e.g., saturated NH4Cl solution). The product, (S)-1-phenyl-1-propanol, is extracted, purified, and its enantiomeric excess is determined by chiral HPLC or GC.

The performance of an ortho-fluorinated ligand in such a reaction would provide valuable data on the electronic and steric effects of the fluorine substituent on the enantioselectivity of the C-C bond formation.

Conclusion and Future Outlook

Ortho-fluorinated phenyl amino alcohols represent a fascinating and highly valuable class of compounds with significant potential in both medicinal chemistry and asymmetric catalysis. The strategic placement of a fluorine atom in the ortho position provides a powerful handle to fine-tune molecular conformation, pKa, and interactions with biological targets, leading to compounds with enhanced selectivity and metabolic stability. The case of fluorinated norepinephrines serves as a compelling example of how subtle structural changes can lead to dramatic shifts in pharmacological profiles.

Future research in this area will likely focus on:

-

The development of more efficient and modular synthetic routes to access a wider diversity of these chiral building blocks.

-

A systematic evaluation of ortho-fluorinated phenyl amino alcohols as chiral ligands in a broader range of asymmetric transformations.

-

The incorporation of this motif into more complex drug candidates to leverage its unique conformational and electronic properties for improved therapeutic outcomes.

As our understanding of the subtle effects of fluorine in molecular design continues to grow, ortho-fluorinated phenyl amino alcohols are poised to become an increasingly important tool in the arsenal of chemists and drug discovery scientists.

References

- 1. Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of fluorine substitution on the agonist specificity of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluoronorepinephrines: further pharmacological evaluation in vitro and in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Fluoronorepinephrine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Amino-1-(2-fluorophenyl)ethanol and its Role in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chiral intermediates available to medicinal chemists, 2-amino-1-phenylethanol derivatives stand out for their versatility and prevalence in a wide array of biologically active compounds. This guide focuses on a specific, yet highly significant, member of this class: 2-Amino-1-(2-fluorophenyl)ethanol .

The introduction of a fluorine atom onto the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can translate into enhanced potency, selectivity, and pharmacokinetic profiles of the final drug product. As such, this compound has emerged as a crucial chiral building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and specific enzyme pathways.[1] Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for diverse chemical transformations, making it a valuable asset in the construction of complex molecular architectures.[1]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its physicochemical properties, stereoselective synthesis, and its multifaceted role in medicinal chemistry. We will delve into the causality behind its synthetic routes and its application as a core structural motif in the design of innovative therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis and drug design.

Physicochemical Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3225-74-9 |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Appearance | Solid |

| Topological Polar Surface Area | 46.25 Ų |